molecular formula C12H13NO B8620606 7-methyl-5-prop-2-enoxy-1H-indole

7-methyl-5-prop-2-enoxy-1H-indole

Cat. No.: B8620606
M. Wt: 187.24 g/mol
InChI Key: JXMIQZMPBWYBSX-UHFFFAOYSA-N
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Description

7-methyl-5-prop-2-enoxy-1H-indole is an organic compound belonging to the indole family, characterized by the presence of an allyloxy group at the 5th position and a methyl group at the 7th position on the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-prop-2-enoxy-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-methylindole.

    Allylation: The 5-position of the indole ring is allylated using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: The allylated product is then oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the allyloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-prop-2-enoxy-1H-indole can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the allyloxy group or to hydrogenate the double bond in the allyloxy group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine (Br2) in acetic acid.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated allyloxy derivatives or de-allylated products.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

7-methyl-5-prop-2-enoxy-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-5-prop-2-enoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Allyloxy-1H-indole: Lacks the methyl group at the 7th position.

    7-Methyl-1H-indole: Lacks the allyloxy group at the 5th position.

    5-Allyloxy-7-chloro-1H-indole: Contains a chlorine atom instead of a methyl group at the 7th position.

Uniqueness

7-methyl-5-prop-2-enoxy-1H-indole is unique due to the presence of both the allyloxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other indole derivatives, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-methyl-5-prop-2-enoxy-1H-indole

InChI

InChI=1S/C12H13NO/c1-3-6-14-11-7-9(2)12-10(8-11)4-5-13-12/h3-5,7-8,13H,1,6H2,2H3

InChI Key

JXMIQZMPBWYBSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Methyl-1H-indol-5-ol (5.2 g, 35.3 mmol) was dissolved in toluene (221 mL) and prop-2-en-1-ol (2.42 mL, 35.3 mmol) was added followed by cyanomethylenetributylphosphorane (21.32 g, 88 mmol). The reaction was heated at 100° C. After 1 hour the reaction was cooled to room temperature, concentrated and purified by silica gel flash chromatography (0:100 EtOAc:heptanes) to provide the title compound. MS (ESI+) m/z 188.15 (M+H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
221 mL
Type
solvent
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step Two
Quantity
21.32 g
Type
reactant
Reaction Step Three

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